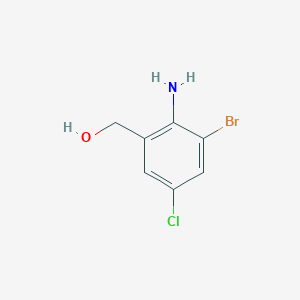![molecular formula C13H25N3O B11732363 [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features both an ether and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3-chloropropan-1-ol and 1-propyl-1H-pyrazole-4-carbaldehyde.
Step 1: The first step involves the reaction of 3-chloropropan-1-ol with sodium hydride in anhydrous tetrahydrofuran to form 3-(propan-2-yloxy)propan-1-ol.
Step 2: The second step is the formation of the amine by reacting 3-(propan-2-yloxy)propan-1-ol with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride in dichloromethane.
Step 3: The final step involves the reduction of the intermediate product to yield [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The ether group can be oxidized to form a ketone or aldehyde under strong oxidative conditions.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethers.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- [3-(propan-2-yloxy)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [3-(propan-2-yloxy)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
- Functional Groups : The combination of ether and amine groups in this specific arrangement is unique.
- Applications : Its potential applications in various fields make it a compound of interest.
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
3-propan-2-yloxy-N-[(1-propylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-7-16-11-13(10-15-16)9-14-6-5-8-17-12(2)3/h10-12,14H,4-9H2,1-3H3 |
InChIキー |
AYDGSODFRFGBMJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNCCCOC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)


![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)


![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
